Chemical properties of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol
Chemical properties of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol
An In-depth Technical Guide to the Chemical Properties and Applications of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffolding for Synthetic Innovation
(2-(2-Chloroethoxy)-5-nitrophenyl)methanol is a multifunctional aromatic compound that serves as a highly versatile intermediate in modern organic synthesis. Its strategic arrangement of three distinct functional groups—a primary alcohol, a nitroaromatic system, and a chloroethoxy side chain—offers a rich platform for sequential and chemoselective transformations. This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility as a building block in the development of complex molecules, particularly within the pharmaceutical and material science sectors. The presence of these functionalities allows chemists to orchestrate a variety of reactions, including nucleophilic substitutions, reductions, oxidations, and esterifications, making it a valuable precursor for creating libraries of novel compounds for drug discovery and other advanced applications.[1][2][3]
Physicochemical and Structural Properties
The fundamental properties of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 937273-30-8 | [4][5][6][7] |
| Molecular Formula | C₉H₁₀ClNO₄ | [4][5][6] |
| Molecular Weight | 231.63 g/mol | [4][5] |
| IUPAC Name | (2-(2-chloroethoxy)-5-nitrophenyl)methanol | N/A |
| Appearance | Solid | [7] |
| Purity | Typically ≥95% | [7] |
| Storage | Refrigerator, under inert atmosphere | [7] |
| InChI Key | LUQGPOJLYPDIGI-UHFFFAOYSA-N | [7] |
Synthesis and Purification
The most direct and common synthesis of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol involves the selective reduction of the corresponding aldehyde, 2-(2-chloroethoxy)-5-nitrobenzaldehyde.
Synthetic Rationale
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its high chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect more robust functional groups like nitro groups or ethers under standard conditions. This selectivity is crucial for preserving the integrity of the nitro and chloroethoxy moieties in the starting material. Tetrahydrofuran (THF) is often chosen as the solvent for its ability to dissolve both the organic substrate and the borohydride reagent, facilitating a homogeneous reaction environment. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature.[4]
General Synthesis Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
-
Preparation: Dissolve 2-(2-chloroethoxy)-5-nitrobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) to the stirred solution in portions, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (2-(2-Chloroethoxy)-5-nitrophenyl)methanol.
Chemical Reactivity and Stability
The synthetic utility of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol stems from the distinct reactivity of its three functional groups. This allows for a modular approach to building more complex molecular architectures.
Caption: Key reaction pathways available from the core molecule.
Reactions of the Hydroxymethyl Group
The primary benzylic alcohol is susceptible to a range of transformations.[8]
-
Oxidation: It can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[2] Stronger oxidants such as potassium permanganate (KMnO₄) can lead to the formation of the carboxylic acid.[9] The choice of oxidant is critical for controlling the reaction outcome.
-
Esterification: The alcohol readily reacts with carboxylic acids, acid chlorides, or anhydrides to form benzyl esters. These esters can serve as protecting groups that are removable via mild hydrogenolysis.[10]
-
Etherification: Conversion to a benzyl ether can be achieved under specific conditions, for example, using the Williamson ether synthesis after deprotonation or through dehydrative coupling methods.[11][12]
Reactions of the Nitro Group
The nitro group strongly influences the reactivity of the aromatic ring and is itself a key functional handle.
-
Ring Deactivation: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[13][14] Any EAS reaction would be directed to the meta position relative to the nitro group, although the overall reactivity is significantly reduced.[14][15]
-
Reduction to Aniline: The most synthetically valuable reaction of the nitro group is its reduction to a primary amine (aniline). This transformation is fundamental in drug development for introducing a basic, nucleophilic center.[2][9] Common methods include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acetic acid. This resulting aniline can then be used in amide bond formations, diazotization reactions, or as a building block for heterocyclic synthesis.
Reactions of the Chloroethoxy Group
The terminal primary chloride on the ethoxy side chain is a prime site for nucleophilic substitution.
-
Nucleophilic Substitution (Sₙ2): The primary alkyl chloride is highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism.[16] This allows for the introduction of various functionalities, such as amines (forming amino ethers), azides (which can be further reduced to amines), thiols, and cyanides.
-
Intramolecular Cyclization: The chloroethoxy group is often used to construct heterocyclic rings. For instance, if the nitro group is reduced to an amine and the benzylic alcohol is converted to a leaving group, intramolecular cyclization can lead to the formation of morpholine or other related heterocyclic scaffolds, which are common motifs in medicinal chemistry.[16]
Analytical Characterization
Confirming the identity and purity of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol requires a combination of standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.5-8.5 ppm range, with splitting patterns dictated by the substitution), the benzylic methylene protons (-CH₂OH, a singlet or doublet around δ 4.5-5.0 ppm), the two methylene groups of the chloroethoxy chain (-OCH₂- and -CH₂Cl, triplets around δ 3.8-4.2 ppm), and the hydroxyl proton (-OH), which may be a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR will show characteristic signals for the six aromatic carbons (with those attached to the nitro and ether groups shifted downfield), the benzylic carbon (~δ 60-65 ppm), and the two carbons of the chloroethoxy chain.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption for the O-H stretch (~3300-3500 cm⁻¹), strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹), and a C-O ether stretch (~1250 cm⁻¹).
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 231/233 (reflecting the isotopic pattern of chlorine).[17]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for constructing complex target molecules.
Scaffold for Combinatorial Chemistry
The orthogonal reactivity of its functional groups makes (2-(2-Chloroethoxy)-5-nitrophenyl)methanol an excellent starting point for building combinatorial libraries. Researchers can systematically vary the substituents at each of the three reactive sites to generate a large number of structurally diverse analogs for high-throughput screening in drug discovery programs.
Caption: Role as a core scaffold in a typical drug discovery workflow.
Precursor for Bioactive Molecules
Nitroaromatic compounds are common precursors in the synthesis of pharmaceuticals. The reduction of the nitro group to an aniline is a key step in producing scaffolds for kinase inhibitors, antimicrobial agents, and other therapeutic classes.[1][3] The chloroethoxy and hydroxymethyl groups provide additional points for modification to fine-tune properties like solubility, metabolic stability, and target binding affinity.[1] For example, the molecule can be elaborated into hypoxia-activated prodrugs, where the nitro group is selectively reduced in the low-oxygen environment of tumors to release a cytotoxic agent.[3]
Safety and Handling
While a comprehensive toxicological profile is not available, data for structurally related compounds and supplier safety information suggest appropriate precautions should be taken.
-
Hazards: The compound is classified as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335).[7] Similar chloroethoxy compounds can be lachrymators (tear-inducing).[18]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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